![molecular formula C7H10N2OS B7722691 CID 4950](/img/structure/B7722691.png)
CID 4950
Overview
Description
CID 4950 is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Protein Function in Cells : CID is a valuable tool for studying various biological processes, especially in controlling protein function with precision and spatiotemporal resolution. It is predominantly used in dissecting signal transductions and extends to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : Engineered PROTAC-CID systems are used for inducible gene regulation and editing in mammalian cells, offering a versatile toolbox for gene manipulation, with applications in biomedical research (Ma et al., 2023).
Protein Localization in Living Cells : CID enables reversible control of protein localization with high spatiotemporal resolution, crucial for studying dynamic biological processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Resolving Problems in Cell Biology : CID has resolved numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases. Advances in CID action specificity and the development of novel substrates allow manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency in Agriculture : CID, as Carbon Isotope Discrimination, is a selection criterion for improving water use efficiency (WUE) and productivity in crops like barley, with significant genotypic variation in WUE and CID (Anyia et al., 2007).
FKBP12 Ligands for Protein Dimerization : CID is used in the study of intracellular signaling events mediated by protein-protein interactions, with applications in biological research and potential medical applications in gene and cell therapies (Keenan et al., 1998).
Mass Spectrometry Applications : CID is crucial in mass spectrometry, particularly in the fragmentation and analysis of ions, demonstrating its utility in mixture analysis and structure elucidation (Yost & Enke, 1978).
Peptide Sequencing by Mass Spectrometry : CID is essential in the qualitative and quantitative characterization of protein mixtures, especially in the translation of MS/MS spectra into peptide sequences (Medzihradszky & Chalkley, 2015).
Label-Free Single-Molecule Quantification : CID is used for the quantification of biological processes and pharmacological applications. It is crucial for understanding the interactions and mechanical stability of ternary complexes in cellular mechanotransduction (Wang et al., 2019).
Soluble and Membrane Protein Assemblies : CID in mass spectrometry offers an alternative method to study protein assemblies, liberating intact complexes for structural and stoichiometric analysis (Mikhailov et al., 2016).
properties
IUPAC Name |
6-propyl-2-sulfanyl-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHARQHSZJURB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N=C(N1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)N=C(N1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.